2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond, and this particular compound features two methyl groups at the 2’ and 5’ positions and a carboxylic acid group at the 3 position. These structural modifications impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid often involves scalable synthetic routes like the Suzuki-Miyaura cross-coupling reaction due to its efficiency and high yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDLDPPTUIJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653590 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181626-10-7 |
Source
|
Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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